FTI-2148

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

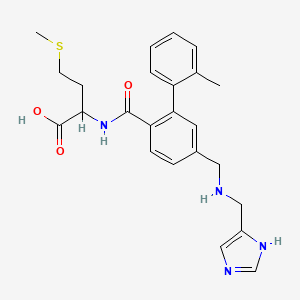

2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAYTGUTXCHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FTI-2148: A Farnesyltransferase Inhibitor with Potent Anti-Tumor Activity

FTI-2148 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in cancer. By blocking the farnesylation of key signaling molecules, particularly the Ras family of small GTPases, this compound disrupts their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways. Preclinical studies have demonstrated its significant therapeutic potential, inducing tumor regression in animal models and highlighting its promise as a targeted anti-cancer agent.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. Farnesylation is a critical step for the proper subcellular localization and biological activity of numerous proteins involved in cell growth, differentiation, and survival.

The primary target of FTIs, including this compound, is the Ras family of proteins (H-Ras, K-Ras, and N-Ras). Oncogenic mutations in Ras are found in a significant proportion of human cancers, leading to constitutive activation of downstream signaling cascades that drive tumorigenesis. By preventing Ras farnesylation, this compound traps these oncoproteins in the cytosol, rendering them unable to associate with the plasma membrane and activate critical effector pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

Beyond Ras, this compound also affects the farnesylation of other proteins, including RhoB. The inhibition of RhoB farnesylation can lead to its alternative prenylation by geranylgeranyltransferase-I (GGTase-I). Both farnesylated and geranylgeranylated forms of RhoB have been implicated in tumor suppression, suggesting a complex role for this protein in the anti-tumor effects of FTIs.

Preclinical Efficacy

In vivo studies have provided compelling evidence for the anti-tumor activity of this compound. A key study utilizing MMTV-ν-Ha-Ras transgenic mice, which develop mammary and salivary gland tumors driven by the H-Ras oncogene, demonstrated that treatment with this compound led to significant tumor regression.

| Preclinical Model | Treatment | Outcome | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice | This compound | 87 ± 3% tumor regression | Sun et al., 1999 |

This profound anti-tumor effect is attributed to the induction of apoptosis (programmed cell death) and the inhibition of key survival signaling pathways.

Signaling Pathways Affected by this compound

The inhibition of farnesyltransferase by this compound leads to the downregulation of critical signaling pathways that are frequently hyperactivated in cancer.

Ras-Raf-MEK-ERK Pathway

PI3K-Akt-mTOR Pathway

Studies in MMTV-ν-Ha-Ras transgenic mice have shown that this compound treatment leads to a decrease in the phosphorylated (active) forms of Erk1/2 and Akt, key downstream effectors of the Ras and PI3K pathways, respectively.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of this compound.

Western Blot Analysis for Protein Farnesylation and Signaling Pathway Modulation

This protocol is designed to assess the inhibitory effect of this compound on protein farnesylation and its impact on downstream signaling pathways.

-

Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Protein Extraction and Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-Ras, anti-phospho-ERK, anti-phospho-Akt, anti-GAPDH as a loading control). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay is used to determine the cytotoxic and cytostatic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Future Directions

The potent preclinical activity of this compound underscores its potential as a valuable therapeutic agent. Future research will likely focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as cytotoxic chemotherapy or other targeted therapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients.

Unraveling FTI-2148: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent, non-thiol containing, imidizolo-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Its development emerged from the pursuit of novel anti-cancer agents targeting the Ras signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context.

Discovery and Rationale

The development of farnesyltransferase inhibitors was predicated on the discovery that Ras proteins require a post-translational modification called farnesylation to anchor to the plasma membrane, a prerequisite for their oncogenic activity.[1] By inhibiting the enzyme responsible for this modification, farnesyltransferase, it was hypothesized that the aberrant signaling cascade initiated by mutated Ras could be abrogated.

This compound was designed as a peptidomimetic, structurally mimicking the C-terminal CAAX motif of Ras proteins, which is the recognition site for FTase.[2] The incorporation of an imidazole ring was a key structural feature intended to enhance potency and selectivity.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of farnesyltransferase. This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the CAAX motif of target proteins, most notably H-Ras. Deprived of its lipid anchor, H-Ras cannot localize to the cell membrane and remains inactive in the cytoplasm, thus blocking its downstream signaling pathways.

While initially designed to target Ras, subsequent research has revealed that the anti-tumor effects of FTIs like this compound are not solely dependent on the inhibition of Ras farnesylation. Other farnesylated proteins, such as RhoB, have been identified as important targets that contribute to the pro-apoptotic and anti-proliferative effects of these inhibitors.

The downstream signaling consequences of FTase inhibition by this compound include the suppression of the MAPK/ERK and PI3K/Akt pathways, both of which are critical for tumor cell growth, survival, and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | IC50 Value |

| Farnesyl Transferase (FTase) | 1.4 nM |

| Geranylgeranyl Transferase-1 (GGTase-1) | 1.7 µM |

Table 2: In Vivo Anti-Tumor Efficacy

| Animal Model | Cancer Cell Line | Treatment | Outcome |

| Nude Mice | Human Lung Adenocarcinoma (A-549) Xenograft | Dose-dependent | 33%, 67%, and 91% tumor growth suppression |

| H-Ras Transgenic Mice | Spontaneous Mammary Tumors | Not specified | Average of 87% tumor regression |

Key Experimental Protocols

Farnesyltransferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against farnesyltransferase.

Methodology:

A common method for assessing FTase activity is a fluorescence-based assay.

-

Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT), and varying concentrations of this compound.

-

Procedure:

-

The FTase enzyme is pre-incubated with different concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of FPP and the fluorescent peptide substrate.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The transfer of the farnesyl group to the peptide is detected by a change in fluorescence intensity, which is measured using a fluorometer.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

A549 Xenograft Nude Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Athymic nude mice.

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Procedure:

-

A549 cells are cultured and harvested. A suspension of cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is prepared.

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

-

Western Blot Analysis of Protein Prenylation

Objective: To assess the inhibition of protein farnesylation in cells or tissues treated with this compound.

Methodology:

-

Principle: Unprenylated proteins migrate faster on an SDS-PAGE gel than their prenylated counterparts, resulting in a noticeable band shift.

-

Procedure:

-

Cells or tumor tissues are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from control and this compound-treated samples are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a farnesylated protein of interest (e.g., HDJ-2, a chaperone protein that is constitutively farnesylated).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. A shift to a lower molecular weight band in the this compound-treated samples indicates inhibition of farnesylation.

-

Immunohistochemistry for Downstream Signaling Proteins

Objective: To evaluate the effect of this compound on the activation of downstream signaling pathways in tumor tissue.

Methodology:

-

Tissue Preparation: Tumors from the in vivo studies are fixed in formalin and embedded in paraffin.

-

Procedure:

-

Paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitopes.

-

Sections are incubated with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins, such as p-Akt and p-ERK.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

A chromogenic substrate is added to visualize the antibody-antigen complexes.

-

The sections are counterstained (e.g., with hematoxylin) and mounted.

-

The intensity and localization of the staining are analyzed under a microscope to assess the levels of p-Akt and p-ERK in control versus this compound-treated tumors.

-

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Caption: this compound inhibits farnesyltransferase, preventing Ras membrane localization and downstream signaling.

Caption: Preclinical evaluation workflow for this compound, from in vitro enzyme assays to in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the development of farnesyltransferase inhibitors. Its high potency and demonstrated anti-tumor activity in preclinical models underscore its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic applications of this compound and other compounds in its class.

References

FTI-2148: A Potent Inhibitor of Ras Farnesylation for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein farnesylation, a critical post-translational modification, is indispensable for the proper localization and function of numerous cellular proteins, most notably the Ras family of small GTPases. Aberrant Ras signaling is a hallmark of many human cancers, making the enzymes responsible for its modification, such as farnesyltransferase (FTase), attractive targets for therapeutic intervention. FTI-2148 is a potent and selective inhibitor of FTase with demonstrated preclinical anti-tumor activity. This technical guide provides a comprehensive overview of this compound's role in inhibiting Ras protein farnesylation, detailing its mechanism of action, quantitative data on its potency and efficacy, and methodologies for its experimental evaluation.

Introduction: The Role of Ras Farnesylation in Oncogenesis

The Ras proteins (H-Ras, N-Ras, and K-Ras) are molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state, regulating key cellular processes including proliferation, differentiation, and survival. For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most crucial of which is the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and subsequent signal transduction.

Mutations in Ras genes are among the most common oncogenic alterations in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent Ras from reaching its site of action at the cell membrane, thereby blocking its oncogenic signaling. This compound is an imidazole-containing peptidomimetic designed to potently and selectively inhibit FTase.[1]

This compound: Mechanism of Action and Potency

This compound acts as a competitive inhibitor of FTase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the Ras protein. This inhibition leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in downstream signaling cascades.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | Farnesyltransferase (FTase) | 1.4 nM | [2] |

| IC50 | Geranylgeranyltransferase I (GGTase I) | 1700 nM | [2] |

| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (50 mg/kg/day) | 33% | [2] |

| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (100 mg/kg/day) | 67% | [2] |

| Tumor Growth Suppression | Human lung adenocarcinoma A-549 cells in nude mice (150 mg/kg/day) | 77% |

Key Signaling Pathways Affected by this compound

By inhibiting Ras farnesylation, this compound disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival. The two primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. This compound-mediated inhibition of Ras farnesylation prevents the recruitment and activation of Raf kinase at the plasma membrane, thereby blocking the entire downstream cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of Ras that promotes cell survival, growth, and proliferation. Inhibition of Ras localization to the plasma membrane by this compound also prevents the activation of PI3K and the subsequent phosphorylation and activation of Akt. Some studies with the related FTI, FTI-277, suggest that it can up-regulate PI3K/Akt signaling in certain contexts, highlighting the complex cellular responses to farnesyltransferase inhibition.

Experimental Protocols

Evaluating the efficacy and mechanism of action of this compound requires a variety of in vitro and cellular assays. Below are detailed protocols for key experiments.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of FTase in a cell-free system. A common method utilizes a fluorescently labeled peptide substrate.

Materials:

-

Purified farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of this compound at various concentrations in the assay buffer.

-

In each well of a 384-well plate, add 5 µL of the sample (this compound solution or vehicle control).

-

Prepare a working reagent by mixing the substrate, assay buffer, and TCEP. Add 25 µL of this working reagent to each well.

-

Initiate the reaction by adding a solution containing FTase and FPP to each well.

-

Immediately measure the fluorescence intensity at time zero and again after a 60-minute incubation at 37°C. The excitation wavelength is 340 nm and the emission wavelength is 550 nm.

-

Calculate the percent inhibition of FTase activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Ras Processing

This technique is used to assess the ability of this compound to inhibit Ras farnesylation in whole cells by observing the electrophoretic mobility shift of the unprocessed protein.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ras, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against Ras overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Unprocessed Ras will migrate slower than the processed, farnesylated form.

-

Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Immunofluorescence Staining for Ras Localization

This method visualizes the subcellular localization of Ras protein. In untreated cells, Ras is primarily at the plasma membrane. This compound treatment is expected to cause a shift to a more diffuse cytoplasmic and perinuclear localization.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (anti-Ras)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-Ras antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the subcellular localization of Ras using a fluorescence microscope.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in preclinical animal models. In a study using nude mice bearing human lung adenocarcinoma A-549 xenografts, this compound demonstrated dose-dependent tumor growth suppression. These in vivo studies are crucial for determining the therapeutic potential of this compound.

Typical In Vivo Efficacy Study Design:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound is a potent and selective farnesyltransferase inhibitor that effectively blocks the farnesylation of Ras proteins, leading to the disruption of key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other farnesyltransferase inhibitors. Further research into the complex cellular effects of FTIs and their optimal combination with other anti-cancer agents will be crucial for their successful clinical translation.

References

Dual Inhibition of Farnesyltransferase and Geranylgeranyltransferase-1 by FTI-2148: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 is a potent peptidomimetic inhibitor that demonstrates a dual inhibitory mechanism against two critical enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). This dual inhibition disrupts the post-translational modification of key signaling proteins, including members of the Ras and Rho superfamilies, which are pivotal in cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making dual inhibition a compelling therapeutic strategy. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its characterization, and a quantitative summary of its inhibitory efficacy.

Introduction to Protein Prenylation and its Inhibition

Protein prenylation is a post-translational modification essential for the proper subcellular localization and function of a multitude of signaling proteins. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl pyrophosphate (FPP) or a 20-carbon geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal "CaaX" motif of the target protein.

Farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) are the key enzymes responsible for catalyzing these reactions. While structurally related, they exhibit specificity for their isoprenoid and protein substrates. Notably, many proteins of the Ras superfamily, such as H-Ras and K-Ras, are primarily farnesylated by FTase. In contrast, proteins like RhoA and Rap1A are substrates for GGTase-1.

The critical role of Ras proteins in oncogenesis spurred the development of farnesyltransferase inhibitors (FTIs). However, it was discovered that in the presence of FTIs, some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by GGTase-1, thereby circumventing the inhibitory effect. This escape mechanism highlighted the need for dual inhibitors that target both FTase and GGTase-1 to achieve a more comprehensive blockade of oncogenic signaling. This compound was developed to address this need, exhibiting potent inhibition of both enzymes.

Quantitative Analysis of this compound Inhibitory Activity

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. This compound demonstrates high potency against FTase and also inhibits GGTase-1, albeit at a higher concentration.

| Enzyme Target | Inhibitor | IC50 |

| Farnesyltransferase (FTase) | This compound | 1.4 nM |

| Geranylgeranyltransferase-1 (GGTase-1) | This compound | 1700 nM (1.7 µM) |

This table summarizes the in vitro inhibitory potency of this compound against human farnesyltransferase and geranylgeranyltransferase-1. Data sourced from publicly available research.[1]

Core Signaling Pathways Affected by this compound

The dual inhibition of FTase and GGTase-1 by this compound profoundly impacts cellular signaling by preventing the membrane localization and subsequent activation of key GTPases.

References

Early Research on the Anti-Tumor Properties of FTI-2148: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a peptidomimetic farnesyltransferase inhibitor (FTI) that has demonstrated significant anti-tumor properties in early preclinical research. Farnesyltransferase (FTase) is a key enzyme involved in the post-translational modification of several proteins crucial for cell signaling and proliferation, most notably the Ras family of small GTPases. By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways and the induction of tumor cell death. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its effects in a transgenic mouse model of breast cancer.

Quantitative Data Summary

The primary in vivo efficacy of this compound was evaluated in a transgenic mouse model expressing the v-Ha-ras oncogene under the control of the mouse mammary tumor virus promoter (MMTV-v-Ha-Ras). These mice develop aggressive mammary carcinomas.

| Parameter | Value | Mouse Model | Reference |

| Average Tumor Regression | 87 ± 3% | MMTV-v-Ha-Ras Transgenic Mice | [1] |

Key Experimental Findings

Inhibition of Protein Farnesylation

This compound effectively inhibits the farnesylation of target proteins. This was demonstrated by observing the processing of H-Ras and the chaperone protein HDJ-2, both of which are known substrates of FTase. In cell lysates from this compound-treated tumors, a slower migrating, unfarnesylated form of these proteins appears on a Western blot, indicating successful inhibition of the enzyme.[2]

Suppression of Downstream Signaling Pathways

The anti-tumor activity of this compound is attributed to its ability to suppress key pro-survival and proliferative signaling pathways that are constitutively activated by oncogenic H-Ras. Specifically, treatment with this compound leads to a marked reduction in the phosphorylation of Akt (a key node in the PI3K signaling pathway) and Erk1/2 (components of the MAPK signaling pathway).[1]

Induction of Apoptosis

By inhibiting pro-survival signaling, this compound effectively induces apoptosis (programmed cell death) in tumor cells. This was confirmed through Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of tumor biopsies, which showed a significant increase in apoptotic cells following treatment.[2]

Signaling Pathway and Experimental Workflow

Experimental Protocols

The following protocols are based on the methodologies described in the early preclinical studies of this compound.

In Vivo Tumor Regression Study in MMTV-v-Ha-Ras Transgenic Mice

-

Animal Model: Female MMTV-v-Ha-Ras transgenic mice were used. These mice develop spontaneous mammary tumors.

-

Treatment: Once tumors became palpable, mice were treated with this compound. The specific dosage and administration schedule from the seminal study were not detailed in the readily available abstracts. However, a similar farnesyltransferase inhibitor, L-744,832, was administered daily at 40 mg/kg via intraperitoneal injection in related studies.

-

Tumor Measurement: Tumor volume was measured regularly using calipers. Tumor regression was calculated as the percentage change in tumor volume from the start of treatment to the end of the study.

-

Biopsy Collection: Needle biopsies of the tumors were taken before the initiation of treatment and after a specified period (e.g., 4 days) for subsequent analysis.[2]

Western Blot for Protein Farnesylation

-

Lysate Preparation: Tumor biopsies were homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel should be optimized to resolve the farnesylated and unfarnesylated forms of the target proteins.

-

Antibodies:

-

Primary Antibodies: Rabbit polyclonal anti-H-Ras and anti-HDJ-2 antibodies.

-

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.

-

-

Detection: The separated proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was blocked and then incubated with the primary antibody overnight at 4°C. After washing, the membrane was incubated with the HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The unfarnesylated form of H-Ras and HDJ-2 will migrate slower than their farnesylated counterparts, resulting in a characteristic band shift.

Immunohistochemistry for Phospho-Akt and Phospho-Erk1/2

-

Tissue Preparation: Tumor biopsies were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.

-

Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval, typically by heating in a citrate buffer (pH 6.0).

-

Staining:

-

The sections were treated to block endogenous peroxidase activity.

-

Incubation with primary antibodies against phospho-Akt (Ser473) and phospho-Erk1/2 (Thr202/Tyr204) was performed.

-

A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for detection.

-

The signal was developed using a chromogen such as 3,3'-diaminobenzidine (DAB), and the sections were counterstained with hematoxylin.

-

-

Analysis: The staining intensity and the percentage of positive cells were evaluated by light microscopy.

TUNEL Assay for Apoptosis

-

Tissue Preparation: Paraffin-embedded tumor sections were prepared as for immunohistochemistry.

-

Permeabilization: After deparaffinization and rehydration, the sections were treated with proteinase K to permeabilize the tissue.

-

Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP or BrdUTP), was applied to the sections. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection:

-

For direct detection with FITC-dUTP, the slides can be counterstained with a nuclear dye like DAPI and visualized using a fluorescence microscope.

-

For indirect detection with BrdUTP, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is used.

-

-

Analysis: The number of TUNEL-positive (apoptotic) cells was counted and expressed as a percentage of the total number of cells in multiple high-power fields.

Conclusion

Early research on this compound has established its potent anti-tumor activity in a relevant preclinical model of H-Ras-driven breast cancer. Its mechanism of action, involving the inhibition of farnesyltransferase and the subsequent suppression of critical oncogenic signaling pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other farnesyltransferase inhibitors as potential cancer therapeutics.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

FTI-2148: A Technical Guide to its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 is a potent, peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), critical enzymes in the post-translational modification of various proteins implicated in oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its modulation of key cell signaling pathways. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding of this investigational anti-cancer agent.

Introduction

Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate to C-terminal cysteine residues of proteins, is essential for the proper localization and function of numerous signaling molecules. The Ras superfamily of small GTPases, which are central to cell proliferation, differentiation, and survival, are prominent substrates for these modifications. Aberrant Ras signaling, often a result of oncogenic mutations, is a hallmark of many human cancers.

Farnesyltransferase inhibitors (FTIs) were initially developed to block the farnesylation of Ras proteins, thereby preventing their membrane association and subsequent activation of downstream oncogenic signaling. This compound is a RAS C-terminal mimetic that potently inhibits both FTase and, at higher concentrations, GGTase-1. This dual inhibitory activity suggests a broader spectrum of action compared to solely FTase-selective inhibitors.

Mechanism of Action and Affected Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the prenylation of key signaling proteins, leading to their mislocalization and inactivation. This primarily impacts the Ras-Raf-MEK-ERK (MAPK) and the PI3K/Akt/mTOR signaling pathways.

Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Oncogenic mutations in Ras lead to its constitutive activation and persistent downstream signaling.

-

Mechanism of Inhibition: this compound blocks the farnesylation of Ras proteins (H-Ras, N-Ras, and K-Ras). Unfarnesylated Ras is unable to anchor to the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors like Raf kinases. This leads to the suppression of the entire MAPK cascade, resulting in decreased phosphorylation of MEK and ERK1/2.

-

Consequences: Inhibition of ERK1/2 phosphorylation prevents the activation of numerous transcription factors involved in cell cycle progression and proliferation, ultimately leading to cell growth arrest.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and metabolism. Its dysregulation is a common feature of cancer, promoting cell survival and resistance to apoptosis.

-

Mechanism of Inhibition:

-

Ras-dependent: Activated Ras can also stimulate the p110 catalytic subunit of PI3K. By inhibiting Ras farnesylation, this compound indirectly reduces PI3K activation.

-

Rheb-dependent: The small GTPase Rheb, a key activator of mTORC1, is primarily farnesylated. Inhibition of Rheb farnesylation by this compound prevents its localization to endomembranes and subsequent activation of mTORC1. This leads to a decrease in the phosphorylation of mTOR's downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

-

Consequences: The suppression of Akt and mTOR signaling leads to the inhibition of cell growth and survival. Decreased Akt phosphorylation can lead to the activation of pro-apoptotic proteins, while mTORC1 inhibition halts protein synthesis and cell growth.

Effects on Rho Family GTPases

This compound's inhibition of GGTase-1 suggests it may also affect the function of geranylgeranylated proteins, including several members of the Rho family of GTPases (e.g., RhoA, Rac1, Cdc42). These proteins are key regulators of the actin cytoskeleton, cell motility, and cell adhesion. While direct studies on this compound's effect on specific Rho-mediated pathways are limited, the inhibition of GGTase-1 could contribute to its anti-tumor activity by disrupting cancer cell migration and invasion.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Target Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | [1][2] |

| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM | [1][2] |

Table 1: In Vitro Enzymatic Inhibition by this compound

| Tumor Model | Treatment | Outcome | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice (Mammary Carcinomas) | This compound | Induces tumor regression and apoptosis. | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cell Line | Treatment | Effect on Signaling | Reference |

| Mammary Tumors from MMTV-ν-Ha-Ras Transgenic Mice | This compound | Inhibition of constitutively activated phospho-Erk1/2 and phospho-Akt. |

Table 3: Effect of this compound on Cellular Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Farnesyltransferase (FTase) Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

FTase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)

-

Streptavidin-coated microplates

-

Europium-labeled anti-His6 antibody (if using His-tagged FTase) or other suitable detection reagent

-

This compound

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Prepare serial dilutions of this compound in FTase assay buffer.

-

In a microplate, add the FTase enzyme, biotinylated peptide substrate, and the this compound dilutions.

-

Initiate the reaction by adding FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled detection antibody and incubate.

-

Wash the plate again.

-

Add enhancement solution and measure the time-resolved fluorescence.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of Phosphorylated ERK and Akt

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound on the MAPK and PI3K/Akt signaling pathways.

Caption: A typical workflow for Western blot analysis of signaling protein phosphorylation.

Conclusion

This compound is a potent dual inhibitor of FTase and GGTase-1 that effectively disrupts oncogenic signaling through the MAPK and PI3K/Akt/mTOR pathways. Its ability to inhibit the prenylation of key signaling molecules like Ras and Rheb provides a strong rationale for its investigation as an anti-cancer therapeutic. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and related compounds. Further studies are warranted to fully elucidate its efficacy in various cancer models and to identify predictive biomarkers for patient stratification.

References

Initial Toxicity and Safety Profile of FTI-2148: A Technical Guide

Disclaimer: The following technical guide on the initial toxicity and safety profile of the farnesyltransferase inhibitor (FTI) FTI-2148 is a representative document. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide has been constructed based on established principles of preclinical toxicology, safety pharmacology, and the known mechanisms of action for farnesyltransferase inhibitors as a class. The quantitative data and experimental protocols presented are illustrative and based on standard methodologies used in the pharmaceutical industry for early-stage drug development.

Introduction

This compound is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their proper membrane localization and subsequent activation of downstream signaling pathways, leading to the inhibition of tumor cell proliferation and survival. This document provides a comprehensive overview of the initial, non-clinical toxicity and safety profile of this compound, encompassing in vitro cytotoxicity, in vivo acute toxicity, and the compound's effects on key signaling pathways.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines to determine its concentration-dependent inhibitory effects on cell viability.

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.5 ± 0.1 |

| PANC-1 | Pancreatic Carcinoma | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 2.5 ± 0.5 |

| MCF-7 | Breast Adenocarcinoma | 3.1 ± 0.7 |

| PC-3 | Prostate Adenocarcinoma | 1.8 ± 0.4 |

| Data are presented as the mean ± standard deviation from three independent experiments. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound (0.01 to 100 µM) for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.

In Vivo Acute Toxicity

An acute toxicity study was conducted in rodents to determine the potential for systemic toxicity following a single dose of this compound and to establish the maximum tolerated dose (MTD).

Data Presentation

| Species | Strain | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |

| Mouse | CD-1 | Intravenous | > 200 | 150 |

| Rat | Sprague-Dawley | Oral | > 2000 | 1000 |

LD50: Lethal dose for 50% of the population. MTD: The highest dose that does not cause unacceptable toxicity.

Experimental Protocols

Acute Toxicity Study in Mice (Intravenous)

-

Animals: Male and female CD-1 mice (6-8 weeks old) were used.

-

Dosing: this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline vehicle. A single dose was administered intravenously via the tail vein at doses of 50, 100, 150, and 200 mg/kg.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weights were recorded on days 0, 7, and 14.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Acute Toxicity Study in Rats (Oral)

-

Animals: Male and female Sprague-Dawley rats (6-8 weeks old) were used.

-

Dosing: this compound was formulated in a 0.5% methylcellulose solution. A single dose was administered by oral gavage at doses of 500, 1000, and 2000 mg/kg.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weights were recorded on days 0, 7, and 14.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Signaling Pathway Modulation

This compound is designed to inhibit farnesyltransferase, thereby preventing the activation of key signaling proteins. The primary downstream pathways affected are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.

Mandatory Visualization

Caption: this compound inhibits farnesyltransferase, blocking Ras activation.

Experimental Protocols

Western Blot Analysis of Pathway Modulation

-

Cell Lysis: HCT116 cells were treated with this compound (1 µM) for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the initial in vitro and in vivo assessment of this compound's toxicity and safety profile.

Caption: Workflow for initial toxicity and safety assessment of this compound.

Summary and Conclusion

The initial preclinical safety and toxicity evaluation of this compound, as represented in this guide, indicates a promising profile for further development. The in vitro data demonstrates potent cytotoxic activity against a range of human cancer cell lines. The in vivo acute toxicity studies in rodents suggest a favorable safety margin, particularly via the oral route of administration. Mechanistically, this compound effectively modulates the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways, consistent with its design as a farnesyltransferase inhibitor.

Further comprehensive toxicology studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity assessments, are warranted to fully characterize the safety profile of this compound prior to the initiation of clinical trials. The data presented herein provides a solid foundation for these subsequent investigations.

Methodological & Application

FTI-2148 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. Farnesylation is a type of prenylation, a process that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of a target protein. This modification is critical for the proper membrane localization and subsequent activation of these proteins.

The Ras proteins are central components of signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant Ras signaling, often due to activating mutations, is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the farnesylation and membrane association of Ras, thereby blocking its downstream signaling cascades. This disruption can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells. Research indicates that this compound's mechanism of action involves the suppression of pathways mediated by phospho-Erk1/2 and phospho-Akt, and the induction of apoptosis through the release of cytochrome c and activation of caspase-3.[1] This document provides detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and apoptosis.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on various cancer cell lines. This data is representative of typical results and should be used as a guideline for experimental design.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| KNRK | v-K-ras-transformed Rat Kidney | 0.5 |

| Panc-1 | Pancreatic Carcinoma | 1.2 |

| HCT-116 | Colorectal Carcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.8 |

| MCF-7 | Breast Adenocarcinoma | 8.1 |

Table 2: Concentration-Dependent Inhibition of Cell Viability by this compound

| This compound Conc. (µM) | KNRK (% Viability) | Panc-1 (% Viability) | HCT-116 (% Viability) |

| 0.1 | 95 ± 4.2 | 98 ± 3.1 | 99 ± 2.5 |

| 0.5 | 52 ± 3.8 | 85 ± 5.5 | 92 ± 4.1 |

| 1.0 | 28 ± 2.9 | 55 ± 4.7 | 78 ± 3.9 |

| 5.0 | 10 ± 1.5 | 25 ± 3.1 | 45 ± 3.3 |

| 10.0 | 5 ± 1.1 | 12 ± 2.4 | 20 ± 2.8 |

| Data represents mean ± SD after 72 hours of treatment. |

Table 3: Time-Dependent Induction of Apoptosis in KNRK Cells Treated with this compound (1 µM)

| Time (hours) | % Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Fold Change) |

| 0 | 2.1 ± 0.5 | 1.0 ± 0.1 |

| 12 | 8.5 ± 1.2 | 1.8 ± 0.3 |

| 24 | 25.3 ± 2.8 | 3.5 ± 0.6 |

| 48 | 58.7 ± 4.1 | 6.2 ± 0.9 |

| 72 | 75.2 ± 5.5 | 8.1 ± 1.2 |

| Data represents mean ± SD. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its experimental use in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cell viability.

Materials:

-

Target cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound using flow cytometry.

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for various time points (e.g., 12, 24, 48, 72 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the Ras signaling pathway following this compound treatment.

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well or 10 cm cell culture dishes

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Erk1/2, anti-Erk1/2, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

References

FTI-2148: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and application of FTI-2148 in various in vitro experiments. This compound is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras superfamily of small GTPases.

Product Information

| Property | Value | Reference |

| Molecular Formula | C24H28N4O3S | [1] |

| Molecular Weight | 452.57 g/mol (Free form) | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Storage | Store at -20°C. Protect from light. | [2] |

Solubility and Stock Solution Preparation

This compound exhibits good solubility in organic solvents. For in vitro experiments, it is crucial to prepare a concentrated stock solution that can be further diluted in an appropriate cell culture medium.

Solubility Data

| Solvent | Concentration | Notes |

| Ethanol | 5 mg/mL | May require ultrasonication for complete dissolution[3]. |

| DMSO | ≥ 50 mM | While some datasheets state "To Be Determined," preparation of stock solutions up to 50 mM is common, suggesting high solubility[2]. |

Protocol for Stock Solution Preparation (10 mM in DMSO)

-

Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.453 mg of this compound (MW: 452.57 g/mol ).

-

Solubilization: Add the appropriate volume of high-purity, sterile DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief ultrasonication can aid in dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

In Vitro Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of this compound to assess its effect on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.

Caption: Key factors influencing the outcome of in vitro experiments with this compound.

Signaling Pathway

This compound primarily targets farnesyltransferase (FTase), thereby preventing the farnesylation of key signaling proteins. This disruption can affect multiple downstream pathways crucial for cancer cell proliferation and survival, most notably the Ras-MAPK and PI3K-Akt pathways.

Signaling Pathway of this compound Action

Caption: this compound inhibits FTase, blocking Ras processing and downstream signaling.

References

Application Notes and Protocols for Apoptosis Induction Using FTI-2148

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent and selective farnesyltransferase inhibitor (FTI) that has demonstrated efficacy in inducing apoptosis in various cancer cell lines. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, most notably Ras, which is frequently mutated in human cancers. By inhibiting this enzyme, this compound disrupts aberrant signaling pathways that promote cell proliferation and survival, thereby leading to programmed cell death. These application notes provide a comprehensive overview of the mechanism of this compound, detailed protocols for inducing and quantifying apoptosis, and relevant quantitative data.

Mechanism of Action

This compound competitively inhibits the farnesyltransferase enzyme, preventing the attachment of a farnesyl group to the C-terminal CAAX motif of substrate proteins. This inhibition primarily affects the localization and function of Ras proteins, which require farnesylation for membrane association and subsequent activation of downstream pro-survival signaling cascades, such as the Raf/MEK/ERK and PI3K/Akt pathways.[1] Disruption of these pathways leads to cell cycle arrest and induction of the intrinsic apoptotic pathway. Key events in FTI-induced apoptosis include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[2] The effectiveness of FTIs can be influenced by the specific Ras mutation status of the cancer cells.[3]

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound inhibits farnesyltransferase, leading to the inactivation of Ras signaling pathways and subsequent induction of apoptosis via the mitochondrial pathway.

Quantitative Data on this compound Induced Apoptosis